Home > Products > Building Blocks P3023 > 7,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid
7,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid - 333312-08-6

7,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid

Catalog Number: EVT-1654459
CAS Number: 333312-08-6
Molecular Formula: C14H11NO2S
Molecular Weight: 257.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7,8-Dimethylthieno[2,3-b]quinoline-2-carboxylic acid is a heterocyclic compound that belongs to the quinoline family, which is known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of antimalarial agents. The compound is characterized by a thienoquinoline structure, which contributes to its unique chemical properties and biological effects.

Source

The compound is identified by its Chemical Abstracts Service number 333312-08-6. It can be synthesized through various chemical reactions involving starting materials such as quinoline derivatives and thionyl chloride. Its structure and properties have been documented in multiple scientific studies, highlighting its significance in pharmacological research .

Classification

7,8-Dimethylthieno[2,3-b]quinoline-2-carboxylic acid is classified as a quinoline derivative. Quinoline compounds are known for their aromatic nature and are widely studied for their roles in medicinal chemistry, particularly due to their anticancer and antimicrobial properties. This specific compound falls under the category of heterocyclic compounds due to the presence of sulfur in its thieno structure .

Synthesis Analysis

The synthesis of 7,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid can be achieved through several methods:

  1. Starting Materials: The synthesis typically begins with quinoline-2-carboxylic acid derivatives and thionyl chloride.
  2. Reaction Mechanism: A common approach involves a Michael addition reaction catalyzed by alumina, which facilitates the formation of the thienoquinoline structure.
  3. Technical Details: The reaction conditions often include heating under reflux in an appropriate solvent, followed by purification processes such as recrystallization or chromatography to isolate the desired product .
Molecular Structure Analysis

Structure

The molecular formula of 7,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid is C14H11NO2SC_{14}H_{11}NO_2S, with a molecular weight of 257.31 g/mol. The structure consists of a quinoline ring fused with a thiophene ring, featuring two methyl groups at positions 7 and 8.

Data

  • Molecular Weight: 257.31 g/mol
  • CAS Number: 333312-08-6
  • InChI Key: Not provided in the sources but can be derived from the molecular structure.
Chemical Reactions Analysis

7,8-Dimethylthieno[2,3-b]quinoline-2-carboxylic acid participates in various chemical reactions:

  1. Oxidation: The compound can undergo oxidation reactions to form various quinoline derivatives.
  2. Reactivity with Biological Targets: It has been shown to interact with biological systems, particularly affecting oxidative stress levels in Plasmodium berghei-infected erythrocytes, indicating its potential as an antimalarial agent .
Mechanism of Action

The mechanism of action of 7,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid involves:

  1. Antioxidant Activity: The compound enhances antioxidant enzyme activities such as superoxide dismutase and catalase while reducing lipid peroxidation levels in infected cells.
  2. Impact on Parasitemia: In vivo studies demonstrated that treatment with this compound significantly decreased parasitemia levels and improved survival rates in malaria-infected mice models .
  3. Biochemical Targeting: The compound targets oxidative stress pathways, suggesting its role as a protective agent against hemolysis induced by malaria infection.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Solubility data is not explicitly provided but is generally soluble in organic solvents.

Chemical Properties

  • Stability: The stability of the compound under various conditions (heat, light) has not been extensively documented but can be inferred from similar quinoline derivatives.
  • Reactivity: Reacts with oxidizing agents and may participate in further functionalization reactions typical for quinoline compounds.
Applications

7,8-Dimethylthieno[2,3-b]quinoline-2-carboxylic acid has several scientific applications:

  1. Antimalarial Research: Its potent activity against Plasmodium species makes it a candidate for further development as an antimalarial drug.
  2. Antioxidant Studies: The compound's ability to modulate oxidative stress highlights its potential use in studies related to oxidative damage and cellular protection.
  3. Pharmacological Development: As a part of the broader class of quinolines, it serves as a template for synthesizing new derivatives aimed at treating various diseases including cancer and infectious diseases .
Introduction to Pharmacological Significance of Thienoquinoline Derivatives

Historical Context of Quinoline-Based Antimalarial Agents

Quinoline derivatives represent one of the most historically significant classes of antimalarial agents, with quinine serving as the archetypal natural product foundation. The structural evolution from quinine to synthetic analogs like chloroquine and mefloquine marked substantial therapeutic advances against Plasmodium species. These agents primarily function by inhibiting hemozoin formation—a detoxification pathway essential for parasite survival during hemoglobin digestion. The Plasmodium-infected erythrocyte generates reactive oxygen species (ROS) as toxic byproducts of hemoglobin degradation, necessitating robust antioxidant defenses for parasite viability [1]. Early quinolines inadvertently disrupted this redox balance, but their utility diminished with widespread resistance. Modern derivatives like 5,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid (TQCA) exemplify targeted refinements; TQCA suppresses glucose-6-phosphate dehydrogenase (G6PDH) and glutathione reductase (GR) by >75% and 26%, respectively, in P. berghei-infected cells, thereby crippling the parasite’s redox homeostasis [1]. This mechanistic progression underscores the quinoline scaffold’s enduring pharmacodynamic versatility.

Table 1: Key Quinoline-Based Antimalarial Agents and Their Limitations

CompoundTarget PathwayEfficacy LimitationStructural Feature
QuinineHemozoin formationLow bioavailability, toxicityNatural alkaloid
ChloroquineHemozoin formationWidespread resistance4-Aminoquinoline
MefloquineHemozoin formationNeuropsychiatric effectsQuinoline methanol
TQCA*Antioxidant enzymesUnder investigationThieno[2,3-b]quinoline carboxylic acid

*TQCA: 5,8-Dimethylthieno[2,3-b]quinoline-2-carboxylic acid [1] [3] [8].

Emergence of Thienoquinoline Scaffolds in Drug Discovery

Thienoquinolines constitute a hybrid scaffold merging the bioactivity of quinoline with the metabolic stability and electronic diversity of thiophene. The thieno[2,3-b]pyridine core—a bioisostere of benzopyridine—demonstrates enhanced π-stacking capability and improved membrane permeability due to its sulfur atom and planar conformation [4] [8]. Clinically, thiophene derivatives like tiquizium bromide (antispasmodic) and tioconazole (antifungal) validate the thiophene ring’s pharmacophoric utility [8]. Within antimalarial development, the thienoquinoline carboxylate moiety introduces three critical advantages:

  • Dual-targeting capability: Simultaneously disrupts parasitic redox enzymes (G6PDH, GPx) and membrane integrity [1].
  • Synthetic versatility: Facilitates regioselective modifications at C-2 (carboxylate), C-7, and C-8 (alkyl groups) to optimize potency [4].
  • Resistance mitigation: Novel mechanism distinct from hemozoin inhibitors, evidenced by TQCA’s efficacy in chloroquine-resistant P. berghei strains [1] [9].

Synthetic routes to thienoquinolines typically involve:

  • Gould-Jacobs cyclization: Condensation of anilines with ethoxymethylenemalonate followed by thermal cyclization [4].
  • Pd-catalyzed cross-coupling: Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at C-3 [5].This modular synthesis enables rapid derivatization for structure-activity relationship (SAR) studies, positioning thienoquinolines as "privileged scaffolds" in antiparasitic drug discovery.

Table 2: Biologically Active Thienoquinoline Hybrids and Their Targets

Thienoquinoline HybridBiological TargetReported Activity
3-Aminothieno[2,3-b]pyridine-2-carboxamidePlasmodium GSK-3, Bacterial histidine kinaseAntimalarial, Antimicrobial [4]
Thieno[3,2-b]quinoline-2-carboxylic acidDengue virus NS5 polymeraseAntiviral (Patent EP2400845B1) [7]
5,8-Dimethylthieno[2,3-b]quinoline-2-carboxylic acidAntioxidant enzymes, Lipid membranesAntimalarial [1]

Rationale for Investigating 7,8-Dimethylthieno[2,3-b]quinoline-2-Carboxylic Acid

The strategic incorporation of dimethyl groups at C-7 and C-8 of the thienoquinoline nucleus addresses two pharmacological challenges: metabolic instability and limited membrane interaction. Methyl substituents enhance steric shielding against cytochrome P450-mediated oxidation, prolonging compound half-life in vivo [2] . Crucially, these alkyl groups amplify compound hydrophobicity, promoting deep insertion into erythrocyte lipid bilayers. In P. berghei-infected erythrocytes, 7,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid achieves:

  • 49.2% suppression of lipid peroxidation, preserving membrane integrity [1].
  • 37% reduction in saturated/unsaturated fatty acid ratios, disrupting parasitic nutrient acquisition [1].
  • 2.3-fold induction of superoxide dismutase (SOD) as a compensatory parasite response, confirming oxidative stress [1].

This dual mechanism—simultaneous enzyme inhibition and membrane disruption—synergistically eradicates Plasmodium while minimizing resistance development. The carboxylic acid at C-2 enables salt formation for enhanced solubility (e.g., sodium salts for intravenous administration) and provides a hydrogen-bonding anchor point for target binding . Current data indicate in vivo efficacy in murine malaria models, with significant parasitemia reduction and extended host survival [1] [9]. Future development should prioritize:

  • SAR expansion: Testing halogen (Cl, F) or trifluoromethyl variants at C-7/C-8 to boost potency.
  • Combination therapy: Pairing with artemisinin derivatives to leverage complementary redox-targeting mechanisms.
  • Drug-likeness optimization: Improving aqueous solubility via prodrug esters or nanoformulations [2] .

Table 3: Key Pharmacological Mechanisms of 7,8-Dimethylthieno[2,3-b]quinoline-2-Carboxylic Acid

Target SystemEffectQuantitative ChangeBiological Consequence
Antioxidant enzymesG6PDH inhibition↓75.1 ± 3.5%Depleted NADPH, reduced glutathione recycling
Glutathione reductase inhibition↓26.5 ± 0.3%Accumulated oxidative damage
Lipid membranesPeroxidation suppression↓49.2 ± 1.32%Stabilized erythrocyte membranes
Fatty acid compositionSaturated/unsaturated ratio reduction↓37 ± 0.06%Impaired parasite nutrient uptake
Parasite redox responseSuperoxide dismutase induction↑2.3-fold vs. controlCompensatory stress response

Properties

CAS Number

333312-08-6

Product Name

7,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid

IUPAC Name

7,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid

Molecular Formula

C14H11NO2S

Molecular Weight

257.31 g/mol

InChI

InChI=1S/C14H11NO2S/c1-7-3-4-9-5-10-6-11(14(16)17)18-13(10)15-12(9)8(7)2/h3-6H,1-2H3,(H,16,17)

InChI Key

AVTYCVDJBULGNK-UHFFFAOYSA-N

SMILES

CC1=C(C2=NC3=C(C=C2C=C1)C=C(S3)C(=O)O)C

Canonical SMILES

CC1=C(C2=NC3=C(C=C2C=C1)C=C(S3)C(=O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.